molecular formula C7H12O2 B8579132 2-methylbut-3-enyl acetate

2-methylbut-3-enyl acetate

Cat. No.: B8579132
M. Wt: 128.17 g/mol
InChI Key: BRFRRYWRNMHZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbut-3-enyl acetate, also known as 3-methylbut-2-enyl acetate, is an organic compound with the molecular formula C9H14O4. It is an ester formed from acetic acid and 3-methylbut-2-en-1-ol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-methyl-but-3-enyl ester typically involves the esterification reaction between acetic acid and 3-methylbut-2-en-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-methyl-but-3-enyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where acetic acid and 3-methylbut-2-en-1-ol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-enyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Acetic acid and 3-methylbut-2-en-1-ol.

    Reduction: 3-methylbut-2-en-1-ol.

    Transesterification: A different ester and alcohol.

Mechanism of Action

The mechanism of action of acetic acid 2-methyl-but-3-enyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release acetic acid and 3-methylbut-2-en-1-ol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated alkyl group provides additional reactivity compared to saturated esters, making it valuable in various chemical reactions and applications .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylbut-3-enyl acetate

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4,6H,1,5H2,2-3H3

InChI Key

BRFRRYWRNMHZJE-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of but-3-en-2-ol (0.16 mL, 1.6 mmol) in pyridine (1 mL) is added acetic anhydride (0.28 mL, 1.6 mmol) and the mixture is heated at 50° C. for 18 h. Pyridine is removed by washing with Et2O and 1 N HCl solution, followed by sat. CuSO4, water and brine. The organic layer is dried with NaSO4 and concentrated to give the title compound.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

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